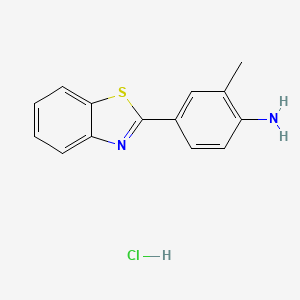

4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride

Description

Benzothiazole Aniline Derivatives: Historical Context and Significance

The historical development of benzothiazole aniline derivatives represents a remarkable journey in pharmaceutical chemistry that began with the foundational work of Heinrich Debus in 1889, who first synthesized benzothiazole as a synthetic intermediate in organic chemistry. The initial synthesis marked the beginning of a new era in heterocyclic chemistry, though the medicinal potential of these compounds remained largely unexplored for several decades. The transition from purely synthetic applications to biological investigations occurred gradually throughout the early 20th century, as researchers began to recognize the unique structural properties that made benzothiazole derivatives particularly suitable for biological applications. The benzothiazole core structure, consisting of a fused benzene and thiazole ring system, demonstrated exceptional versatility in terms of chemical modifications and biological activity profiles.

The specific combination of benzothiazole with aniline functionality emerged as researchers sought to enhance the biological activity and selectivity of benzothiazole compounds. The incorporation of aniline moieties into benzothiazole structures was driven by the recognition that aromatic amines could significantly modulate the electronic properties and binding characteristics of the parent benzothiazole scaffold. This strategic approach to molecular design reflected the growing understanding of structure-activity relationships in medicinal chemistry, where specific functional groups could be systematically introduced to optimize biological performance. The development of benzothiazole aniline derivatives gained substantial momentum in the latter half of the 20th century, coinciding with advances in synthetic methodology and biological screening techniques that allowed for more efficient identification of bioactive compounds.

Contemporary research has validated the historical significance of these early discoveries, with modern investigations demonstrating that benzothiazole aniline derivatives possess remarkable potential as anticancer agents through their ability to trigger apoptotic pathways and inhibit tumor growth. The capacity of these compounds to interact with multiple biological targets, including enzymes, receptors, and nucleic acids, has established them as privileged scaffolds in drug discovery. Recent studies have shown that benzothiazole aniline derivatives can effectively halt cell cycle progression at specific checkpoints, preventing the proliferation of cancer cells while minimizing damage to healthy tissues. This selectivity represents a significant advancement over traditional chemotherapy approaches, highlighting the continued relevance of historical benzothiazole research in contemporary pharmaceutical development.

Structural Classification within Heterocyclic Chemistry

The structural classification of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride within heterocyclic chemistry represents a sophisticated example of fused ring systems incorporating multiple heteroatoms and functional groups. The compound belongs to the broader category of benzothiazole derivatives, which are characterized by the presence of both sulfur and nitrogen heteroatoms within a bicyclic aromatic framework. The benzothiazole core consists of a five-membered thiazole ring fused to a six-membered benzene ring, creating a planar molecular architecture that facilitates π-π stacking interactions and provides an excellent framework for biological recognition. This structural arrangement classifies the compound within the thiazole subfamily of azole heterocycles, distinguishing it from other nitrogen-containing heterocycles through the presence of the sulfur atom.

The aniline component of the molecule introduces additional classification complexity, as it represents an aromatic primary amine functionality attached to the benzothiazole core through a carbon-carbon bond at the 2-position of the thiazole ring. The presence of the methyl substituent at the 2-position of the aniline ring further refines the structural classification, creating a substituted aniline derivative that exhibits distinct electronic and steric properties compared to the unsubstituted parent compound. The molecular formula C14H12N2S for the base compound indicates the presence of two nitrogen atoms, one sulfur atom, and fourteen carbon atoms arranged in a specific three-dimensional configuration that optimizes both stability and biological activity.

| Structural Component | Chemical Classification | Functional Contribution |

|---|---|---|

| Benzothiazole Core | Fused Heterocycle | Biological Recognition |

| Aniline Moiety | Aromatic Primary Amine | Hydrogen Bonding |

| Methyl Substituent | Alkyl Group | Steric Modulation |

| Hydrochloride Salt | Ionic Salt Form | Solubility Enhancement |

The electronic distribution within the molecule reflects the influence of both electron-withdrawing and electron-donating groups, with the thiazole nitrogen acting as an electron-acceptor while the aniline nitrogen functions as an electron-donor. This electronic complementarity creates a molecular dipole that enhances the compound's ability to interact with biological targets through multiple binding modes. The planar configuration of the benzothiazole system, combined with the flexibility of the aniline linkage, allows for conformational adjustments that optimize binding interactions with specific protein targets while maintaining overall molecular stability.

Research Evolution of Benzothiazole-Based Compounds

The research evolution of benzothiazole-based compounds has progressed through distinct phases, each characterized by significant methodological advances and expanding therapeutic applications. The initial phase, spanning from the late 19th century through the mid-20th century, focused primarily on synthetic methodology development and basic structure-activity relationship studies. During this period, researchers established fundamental synthetic routes for benzothiazole construction, including the classical condensation of 2-aminothiophenol with various carbonyl compounds and the development of cyclization strategies that enabled access to diversely substituted benzothiazole derivatives. These early investigations laid the groundwork for understanding the chemical reactivity patterns and stability characteristics that would prove crucial for subsequent biological applications.

The second phase of research evolution, occurring from the 1960s through the 1990s, witnessed the emergence of systematic biological screening programs that revealed the diverse pharmacological potential of benzothiazole derivatives. This period was marked by the discovery of several clinically relevant benzothiazole-containing drugs, including riluzole for amyotrophic lateral sclerosis treatment, rabeprazole as a proton pump inhibitor, and rufinamide as an antiepileptic agent. The success of these therapeutic applications validated the benzothiazole scaffold as a privileged structure in medicinal chemistry and stimulated intensive research into structure-activity relationships and mechanism of action studies. During this phase, researchers began to appreciate the unique ability of benzothiazole derivatives to interact with multiple biological targets, leading to investigations of their potential as multi-target therapeutic agents.

The contemporary phase of benzothiazole research, extending from the late 1990s to the present, has been characterized by the integration of advanced synthetic methodologies, computational drug design approaches, and sophisticated biological evaluation techniques. Modern research has particularly focused on benzothiazole aniline derivatives as promising anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit tumor growth through targeting of specific cellular pathways. Recent investigations have employed high-throughput screening platforms and structure-based drug design approaches to identify benzothiazole derivatives with enhanced potency and selectivity profiles. The development of microwave-assisted synthesis techniques and palladium-catalyzed coupling reactions has significantly expanded the chemical space accessible for benzothiazole derivative construction, enabling the preparation of structurally complex compounds with optimized pharmacological properties.

| Research Phase | Time Period | Key Developments | Therapeutic Impact |

|---|---|---|---|

| Foundational | 1889-1960 | Synthetic Methodology | Chemical Understanding |

| Clinical Application | 1960-1990 | Drug Discovery | FDA Approved Drugs |

| Modern Integration | 1990-Present | Advanced Screening | Personalized Medicine |

Current research trends emphasize the development of benzothiazole derivatives as targeted therapeutics for specific disease states, with particular attention to their potential as kinase inhibitors, DNA-binding agents, and enzyme modulators. The integration of artificial intelligence and machine learning approaches in contemporary benzothiazole research has accelerated the identification of novel structural modifications that enhance biological activity while minimizing off-target effects. This modern approach to benzothiazole research represents a significant evolution from the empirical screening methods of earlier decades, enabling more rational and efficient drug discovery processes.

Significance of Hydrochloride Salt Formation in Benzothiazole Aniline Derivatives

The formation of hydrochloride salts represents a critical pharmaceutical strategy for optimizing the physicochemical and biopharmaceutical properties of benzothiazole aniline derivatives, particularly for compounds containing basic amine functionalities like 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. The significance of hydrochloride salt formation extends beyond simple acid-base chemistry, encompassing fundamental improvements in drug development parameters including solubility enhancement, stability optimization, and bioavailability improvement. For basic drug molecules, hydrochloride salts represent the most commonly employed salt form, accounting for approximately 60% of all basic drug salt formulations due to their generally favorable properties and well-understood pharmaceutical behavior. The conversion of the free base form to the hydrochloride salt fundamentally alters the compound's interaction with aqueous environments, transforming a potentially poorly soluble organic base into a more hydrophilic ionic species.

The molecular basis for hydrochloride salt formation involves the protonation of the basic aniline nitrogen by hydrochloric acid, creating a positively charged ammonium ion that forms an ionic bond with the chloride anion. This ionic interaction significantly enhances the compound's aqueous solubility compared to the neutral base form, which relies primarily on weaker intermolecular forces for dissolution. The enhanced solubility directly translates to improved dissolution rates, a critical factor for oral drug absorption and bioavailability. Studies have demonstrated that salt formation can increase aqueous solubility by several orders of magnitude, with hydrochloride salts consistently producing superior solubility profiles compared to alternative salt forms in many cases. The improved dissolution characteristics of hydrochloride salts enable more predictable pharmacokinetic behavior and reduce the likelihood of variable absorption profiles that can complicate therapeutic applications.

The stability advantages conferred by hydrochloride salt formation represent another crucial aspect of pharmaceutical development for benzothiazole aniline derivatives. The ionic nature of the hydrochloride salt provides enhanced crystalline stability compared to the free base form, reducing the tendency for polymorphic transformations and moisture-induced degradation. The crystalline structure of hydrochloride salts typically exhibits more favorable mechanical properties, including improved flow characteristics and reduced hygroscopicity, which facilitates pharmaceutical manufacturing processes and ensures consistent product quality. Additionally, the hydrochloride salt form often demonstrates enhanced chemical stability under standard storage conditions, reducing the likelihood of oxidation or other degradation reactions that can compromise therapeutic efficacy.

| Property Parameter | Free Base Form | Hydrochloride Salt | Improvement Factor |

|---|---|---|---|

| Aqueous Solubility | Limited | Enhanced | 10-1000x |

| Dissolution Rate | Slow | Rapid | 5-50x |

| Crystalline Stability | Variable | Consistent | Qualitative |

| Manufacturing Properties | Challenging | Optimized | Qualitative |

The bioavailability implications of hydrochloride salt formation are particularly significant for orally administered benzothiazole aniline derivatives, where dissolution rate often represents the rate-limiting step for absorption. The enhanced solubility and dissolution characteristics of the hydrochloride salt form facilitate more complete and rapid absorption from the gastrointestinal tract, leading to more predictable plasma concentration profiles and reduced inter-patient variability. This improved bioavailability profile enables more precise dosing regimens and enhances the therapeutic index of the compound by ensuring consistent drug exposure. The formation of the hydrochloride salt also provides advantages in terms of formulation flexibility, allowing for the development of various dosage forms including immediate-release and controlled-release preparations that can be tailored to specific therapeutic applications.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S.ClH/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIFCEOSVDHSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride can be approached through several synthetic routes:

Direct Coupling Method : This involves the direct coupling of 2-methylaniline with 1,3-benzothiazol-2-yl derivatives. The reaction typically requires a catalyst and a suitable solvent.

Diazotization Method : This method involves the diazotization of 4-methyl-2-aminobenzothiazole followed by reaction with 2-methylaniline . However, this approach is more commonly used for other benzothiazole derivatives.

Hydrochloride Salt Formation : After obtaining the free base form of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline , the hydrochloride salt is formed by reacting it with hydrochloric acid.

Detailed Preparation Method

The detailed preparation involves the following steps:

-

- 2-Methylaniline

- 1,3-Benzothiazol-2-yl derivatives (e.g., 1,3-benzothiazol-2-amine )

-

- Solvent : Ethanol or dimethylformamide (DMF) can be used.

- Catalyst : A base like triethylamine or a catalyst like palladium on carbon may be required.

- Temperature : The reaction mixture is often heated under reflux.

-

- Recrystallization : The crude product can be purified by recrystallization from ethanol or methanol.

- Chromatography : Column chromatography may also be used for further purification.

Hydrochloride Salt Formation

After obtaining the free base form of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline , the hydrochloride salt is formed by reacting it with hydrochloric acid. This step is crucial for enhancing the compound's solubility and stability.

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by analyzing proton and carbon signals.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry (MS) : To verify the molecular weight.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClN2S |

| Molecular Weight | 276.8 g/mol |

| IUPAC Name | 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride |

| InChI | InChI=1S/C14H12N2S.ClH/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17;/h2-7,9H,8,15H2;1H |

| PubChem CID | 90484286 |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(1,3-Benzothiazol-2-yl)-2-methylaniline serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Introducing functional groups such as hydroxyl or carbonyl groups.

- Reduction : Converting nitro groups to amines.

- Substitution : Replacing hydrogen atoms with other functional groups.

These reactions enable the development of new compounds with potentially enhanced properties.

Biology

The compound has been studied for its biological activities , particularly its potential as an antimicrobial agent . Research indicates that it may exhibit activity against various pathogens, suggesting its utility in developing new antibiotics or antifungal agents. Similar compounds have shown interactions with biological macromolecules like proteins and nucleic acids, which could elucidate its mechanism of action .

Medicine

In medicinal chemistry, 4-(1,3-Benzothiazol-2-yl)-2-methylaniline is being investigated for its potential therapeutic effects against diseases such as cancer and tuberculosis. Preliminary studies suggest that it may inhibit specific enzymes or interfere with cellular processes involved in disease progression. Its unique structural features may contribute to its pharmacological properties, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of benzothiazole derivatives in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives of benzothiazole exhibited significant bactericidal activity against strains like Staphylococcus aureus, indicating potential applications in treating bacterial infections.

- Anticancer Properties : Research into similar compounds has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparative Analysis of Related Compounds

To better understand the uniqueness of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline, a comparison with structurally similar compounds can provide insights into its potential activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | Fluorinated derivative | Potent antitumor properties |

| 4-(1,3-Benzothiazol-2-yl)-N-methylaniline | Contains N-methyl group | Potentially different biological activity |

| 5-Methylbenzothiazole | Methyl substitution at different position | Various biological activities |

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent and Functional Group Analysis

The following table compares key structural features and properties of 4-(1,3-benzothiazol-2-yl)-2-methylaniline hydrochloride with analogous compounds:

Key Observations:

- Electronic Properties: The diethylamino group in 4-(Diethylamino)-2-methylaniline monohydrochloride is strongly electron-donating, contrasting with the benzothiazole’s electron-withdrawing nature, which may influence solubility and charge distribution .

- Salt Forms : Hydrochloride salts generally improve aqueous solubility, critical for biological applications, as seen in both the target compound and 4-bromo-2-fluoroaniline hydrochloride .

Crystallographic and Packing Behavior

The crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate (C₁₉H₁₇N₃S·H₂O) reveals:

- Triclinic space group (P1) with unit cell parameters:

- Hydrogen bonding between the pyridyl nitrogen, water molecules, and aniline NH groups stabilizes the lattice.

In contrast, the hydrochloride form of the target compound likely exhibits ionic interactions between the protonated aniline and chloride ions, altering packing efficiency compared to neutral or hydrated forms.

Biological Activity

4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride is C14H13ClN2S, with a molecular weight of approximately 276.78 g/mol. The compound features a benzothiazole moiety fused with an aniline structure, which is critical for its biological activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

Several synthetic pathways have been developed for the preparation of this compound, including:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

- Microwave irradiation

These methods vary in yield and conditions, allowing for optimization based on the desired application.

Pharmacological Activities

Research indicates that 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride exhibits a range of biological activities:

- Antitubercular Activity : Studies have shown promising results against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.

- Anticancer Properties : Compounds containing benzothiazole moieties are known for their anti-tumor effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines including breast and ovarian cancers .

- Anti-inflammatory Effects : The compound has also been noted for its ability to selectively target cancer cells while minimizing damage to normal tissues, highlighting its potential in cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals unique properties that may influence biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-2-chloroaniline | Chlorine substituent on aniline | Enhanced reactivity due to chlorination |

| 4-(1,3-Benzothiazol-2-yl)-2-iodoaniline | Iodine substituent on aniline | Potential use in radio-labeling studies |

| 4-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | Fluorine substituent enhancing lipophilicity | Improved bioavailability |

| 4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | Fluorine at position 5 | Altered electronic properties affecting activity |

This table illustrates how minor modifications can lead to significant differences in chemical behavior and biological activity.

Case Studies

Recent studies have provided insights into the specific mechanisms of action and efficacy of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride:

- A study evaluating the cytotoxic activity against human endothelial and tumor cell lines found that certain analogs exhibited IC50 values significantly lower than existing reference drugs .

- Another investigation focused on the anti-vascular effects of related benzothiazolone analogs demonstrated a substantial reduction in tube formation in vitro, indicating potential applications in cancer treatment through vascular disruption .

Q & A

Q. How is 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride identified and characterized in academic research?

Methodological Answer: The compound is identified using its CAS RN (632-99-5) and characterized via X-ray crystallography to resolve its molecular geometry. For example, crystal structures of analogous benzothiazole derivatives reveal dihedral angles between aromatic systems (e.g., 7.22° between benzothiazole and benzene rings), which are critical for confirming stereoelectronic properties . Complementary techniques like NMR and FT-IR validate functional groups, while elemental analysis confirms purity.

Q. What are common synthetic routes for benzothiazole-containing aniline derivatives like this compound?

Methodological Answer: Synthesis typically involves coupling reactions between 2-aminothiophenol derivatives and substituted anilines. For instance, cyclocondensation under acidic conditions forms the benzothiazole ring, followed by hydrochlorination to yield the final product. Purification via recrystallization or column chromatography ensures removal of unreacted intermediates, as inferred from protocols for structurally related compounds .

Q. What analytical techniques are used to assess the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is employed to quantify purity. Additionally, X-ray crystallography data (e.g., refinement parameters like ) and elemental analysis () provide cross-validation . Thermal analysis (TGA/DSC) may further confirm stability and absence of solvates.

Q. What role do hydrogen bonds play in stabilizing the crystal structure of this compound?

Methodological Answer: Intramolecular N–H···N and intermolecular O–H···N hydrogen bonds (e.g., Å) stabilize the crystal lattice. Graph set analysis (e.g., motifs) categorizes these interactions, while ORTEP-III visualizes their spatial arrangement .

Advanced Research Questions

Q. How can researchers address discrepancies in hydrogen bonding data during crystal structure refinement?

Methodological Answer: Contradictions in hydrogen bond metrics (e.g., bond lengths vs. angles) are resolved using SHELXL's constraint tools. For example, isotropic displacement parameters () and Fourier difference maps help identify disordered regions. Cross-validation with spectroscopic data (e.g., IR stretching frequencies) ensures consistency .

Q. What computational strategies optimize the refinement of twinned or low-resolution crystallographic data for this compound?

Methodological Answer: SHELXL's twin refinement module (BASF parameter) and the HKLF5 format handle twinned data. For low-resolution datasets, restraints on bond distances/angles (DFIX, DANG) and Hirshfeld surface analysis improve model accuracy. High-throughput pipelines using SHELXC/D/E are recommended for robust phasing .

Q. How does molecular conformation (e.g., dihedral angles) influence the electronic properties of benzothiazole-aniline derivatives?

Methodological Answer: Dihedral angles between benzothiazole and aniline rings (e.g., 7.22°) modulate conjugation and charge-transfer efficiency. DFT calculations (e.g., B3LYP/6-31G*) correlate these angles with HOMO-LUMO gaps. Substituent effects (e.g., methyl groups) are further analyzed via comparative crystallography of derivatives .

Q. What experimental design principles guide the synthesis of derivatives with tailored photophysical properties?

Methodological Answer: Structure-activity relationships (SARs) are established by systematically varying substituents on the aniline ring. For example, electron-withdrawing groups (e.g., –NO) redshift absorption maxima, monitored via UV-vis spectroscopy. Crystal engineering principles (e.g., π-stacking distances) are optimized using Mercury software to predict packing motifs .

Q. How can researchers validate the absence of polymorphism in bulk samples?

Methodological Answer: Powder X-ray diffraction (PXRD) patterns are compared with single-crystal data to detect polymorphic phases. Differential scanning calorimetry (DSC) identifies thermal events (e.g., melting points) unique to each polymorph. For high-throughput screening, variable-temperature crystallography assesses stability .

Q. What strategies mitigate challenges in resolving overlapping electron density peaks during structure determination?

Methodological Answer: SHELXE's iterative dual-space recycling resolves overlaps in high-symmetry space groups. For disordered regions, PART instructions partition occupancies, and ISOR restraints limit anisotropic displacement. Validation tools like ADDSYM in PLATON check for missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.